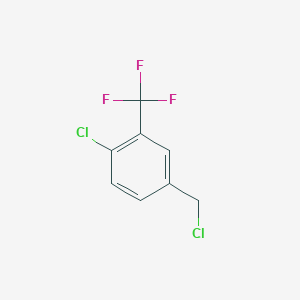

1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene

Vue d'ensemble

Description

“1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene” is a chemical substance with the molecular formula C7H4ClF3 . It’s also known as p-Chlorobenzotrifluoride .

Molecular Structure Analysis

The molecular structure of “1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene” consists of a benzene ring with a chloromethyl group at the 4th position and a trifluoromethyl group at the 2nd position .Physical And Chemical Properties Analysis

The molecular weight of “1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene” is 180.56 g/mol .Applications De Recherche Scientifique

Catalysis and Synthesis

1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene is involved in various catalytic and synthetic applications. For instance, Mejía and Togni (2012) discussed its use in the rhenium-catalyzed trifluoromethylation of aromatic compounds, highlighting its role in producing various aromatic and heteroaromatic compounds (Mejía & Togni, 2012). Additionally, its involvement in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) as facilitated by 1,3,5-Tris(hydrogensulfato) benzene is noted for its high yields and eco-friendly reaction conditions (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).

Polymerization and Material Science

In the field of polymerization and material science, 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene is crucial. Souverain et al. (1980) explored its role in the polymerization of ethylenic monomers, specifically in the formation of various acid-salt mixtures in different solvents (Souverain, Leborgne, Sauvet, & Sigwalt, 1980). Furthermore, Crich and Smith (2001) described its use in the formation of glycosyl triflates and diverse glycosidic linkages, showcasing its versatility in organic synthesis (Crich & Smith, 2001).

Environmental and Photoluminescent Applications

The compound's environmental and photoluminescent applications are also noteworthy. For instance, it's involved in the photocatalytic degradation of various chlorinated hydrocarbons, contributing to environmental cleanup efforts (Ollis, Hsiao, Budiman, & Lee, 1984). Additionally, Chen et al. (2003) demonstrated its use in the construction of photoluminescent metal-organic polymers, highlighting its potential in materials science (Chen, Wang, Chen, Yue, Yuan, Chen, & Wang, 2003).

Propriétés

IUPAC Name |

1-chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3/c9-4-5-1-2-7(10)6(3-5)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREUBTUYADXMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517977 | |

| Record name | 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene | |

CAS RN |

23131-73-9 | |

| Record name | 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1590367.png)

![Imidazo[1,5-A]pyridine-3-carbaldehyde](/img/structure/B1590373.png)